molecular formula C10H10BrFN2O B13169141 5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one

5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one

Cat. No.: B13169141
M. Wt: 273.10 g/mol
InChI Key: WKMLAYUVQSHKRH-UHFFFAOYSA-N
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Description

5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino, bromo, and fluoro group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring followed by the introduction of the amino, bromo, and fluoro substituents on the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The amino, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation and amination reactions typically involve reagents like halogen acids (HX) and amines (RNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Amino-3-chloro-5-fluorophenyl)pyrrolidin-2-one
  • 5-(2-Amino-3-bromo-4-fluorophenyl)pyrrolidin-2-one
  • 5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one

Uniqueness

5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C10H10BrFN2O

Molecular Weight

273.10 g/mol

IUPAC Name

5-(2-amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10BrFN2O/c11-7-4-5(12)3-6(10(7)13)8-1-2-9(15)14-8/h3-4,8H,1-2,13H2,(H,14,15)

InChI Key

WKMLAYUVQSHKRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=C(C(=CC(=C2)F)Br)N

Origin of Product

United States

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